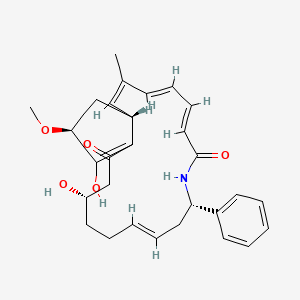

Hitachimycin

Description

BenchChem offers high-quality Hitachimycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hitachimycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35NO5 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |

InChI |

InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24-,26-/m0/s1 |

InChI Key |

PLQKHNPZPRTISL-QSQNXQFYSA-N |

Isomeric SMILES |

C/C/1=C/[C@H]2C[C@@H](C(=C2C(=O)C[C@H](CC/C=C/C[C@H](NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |

Canonical SMILES |

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |

Synonyms |

hitachimycin stubomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Hitachimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hitachimycin, also known as stubomycin, is a macrocyclic lactam antibiotic with potent antitumor and antiprotozoal activities. This document provides a comprehensive overview of the origin of Hitachimycin, detailing its discovery, the producing microorganism, and its biosynthetic pathway. Furthermore, it presents available quantitative data on its biological activity and the kinetics of key biosynthetic enzymes. Detailed experimental protocols for the genetic manipulation of the producing organism and the mutasynthesis of Hitachimycin analogs are provided to facilitate further research and development. Finally, the known aspects of its mechanism of action at a molecular level are discussed and visualized.

Discovery and Producing Organism

Hitachimycin was first isolated from the culture broth of the actinomycete strain KM-4927, which was identified as a novel species and named Streptomyces scabrisporus.[1] This discovery was part of a screening program for new antibiotics. Later, it was found to be identical to the antitumor antibiotic, stubomycin.[2]

Biosynthesis of Hitachimycin

The biosynthesis of Hitachimycin proceeds through a type I polyketide synthase (PKS) pathway. A key and unusual feature of this pathway is the utilization of (S)-β-phenylalanine as the starter unit for the polyketide chain assembly.[3][4] The biosynthetic gene cluster for Hitachimycin has been identified and characterized in Streptomyces scabrisporus.[3][4]

The initiation of biosynthesis involves the conversion of L-α-phenylalanine to (S)-β-phenylalanine, a reaction catalyzed by the enzyme phenylalanine-2,3-aminomutase (PAM), encoded by the hitA gene.[3][4] Subsequently, the β-amino acid-selective adenylation enzyme, HitB, activates (S)-β-phenylalanine and transfers it to an acyl carrier protein (ACP), initiating the polyketide chain elongation.[5][6] The polyketide chain is then further elongated and modified by a series of PKS modules and tailoring enzymes to yield the final Hitachimycin molecule.

Key Biosynthetic Enzymes

Two enzymes play a pivotal role in the initiation of Hitachimycin biosynthesis:

-

Phenylalanine-2,3-aminomutase (HitA): This enzyme catalyzes the crucial conversion of L-α-phenylalanine to (S)-β-phenylalanine, providing the unique starter unit for the PKS pathway.[3][4]

-

β-Amino Acid-Selective Adenylation Enzyme (HitB): HitB is responsible for the selective activation of (S)-β-phenylalanine and its loading onto the PKS machinery.[5][6] The substrate specificity of HitB has been studied, revealing its role as a gatekeeper in the biosynthesis.[5][6]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the β-amino acid-selective adenylation enzyme, HitB, have been determined for its natural substrate, (S)-β-phenylalanine, and several of its analogs. These values provide insight into the enzyme's substrate specificity.

| Substrate | KM (μM) |

| (S)-β-phenylalanine | 170 |

| (S)-β-m-NO2-Phe | 9.0 |

| (S)-β-m-CN-Phe | 11 |

Data sourced from a study on the engineering of HitB substrate specificity.[4]

Experimental Protocols

General Genetic Manipulation of Streptomyces

This protocol provides a general framework for the genetic manipulation of Streptomyces species, which can be adapted for S. scabrisporus.

4.1.1. Genomic DNA Isolation

-

Inoculate 100 ml of Tryptic Soy Broth (TSB) medium in a 250-ml baffled Erlenmeyer flask with mycelium or spores of Streptomyces.

-

Incubate at 28°C with shaking at 250 rpm for 2 to 5 days.

-

Collect the mycelial growth in 50-ml screw-top vials and centrifuge at 2000 × g for 10 minutes at room temperature.

-

Proceed with a standard lysis protocol using lysozyme, proteinase K, and SDS, followed by phenol:chloroform extraction and ethanol precipitation of the genomic DNA.[7]

4.1.2. CRISPR-Cas9 Mediated Gene Knockout

A powerful tool for genetic engineering in Streptomyces is the CRISPR-Cas9 system. The following provides a general workflow. For detailed, step-by-step protocols, refer to established resources such as the Hutchings Lab protocol for pCRISPomyces-2.[8]

-

Design of guide RNA (gRNA): Design a specific gRNA targeting the gene of interest (e.g., hitA).

-

Construction of the CRISPR-Cas9 vector: Clone the designed gRNA into a suitable Streptomyces CRISPR-Cas9 vector, such as pCRISPomyces-2.

-

Preparation of repair template: Generate a repair template containing the desired genetic modification (e.g., a deletion) flanked by homology arms corresponding to the regions upstream and downstream of the target gene.

-

Transformation: Introduce the CRISPR-Cas9 vector and the repair template into Streptomyces scabrisporus via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection and Screening: Select for exconjugants or transformants and screen for the desired gene knockout using PCR and sequencing.

Mutasynthesis of Hitachimycin Analogs

Mutasynthesis is a technique that combines genetic engineering and synthetic chemistry to produce novel analogs of natural products. This protocol outlines the general procedure for the mutasynthesis of Hitachimycin analogs.

-

Generation of a knockout mutant: Create a knockout mutant of the hitA gene in S. scabrisporus using the CRISPR-Cas9 method described above. This mutant will be unable to produce the (S)-β-phenylalanine starter unit.

-

Precursor feeding: Cultivate the ΔhitA mutant strain in a suitable production medium.

-

Supplement the culture with synthetic analogs of (S)-β-phenylalanine.[6]

-

Fermentation and Isolation: Continue the fermentation to allow the biosynthetic machinery to incorporate the supplemented precursor.

-

Extract and purify the culture broth to isolate the novel Hitachimycin analogs.

-

Structural Elucidation: Characterize the structure of the purified analogs using techniques such as NMR and mass spectrometry.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Hitachimycin is not fully elucidated, but its cytotoxic effects are known to involve the induction of apoptosis. While specific signaling pathways directly targeted by Hitachimycin are still under investigation, the general pathways of drug-induced apoptosis provide a framework for understanding its potential molecular interactions.

Apoptosis Induction

Hitachimycin, like many anticancer agents, is believed to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[9][10]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.

Potential Signaling Pathways Affected by Hitachimycin

Based on the known mechanisms of other cytotoxic natural products, Hitachimycin may impact one or more of the following signaling pathways:

-

p53 Signaling Pathway: The tumor suppressor p53 plays a central role in sensing cellular stress and inducing apoptosis.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, are often activated by cellular stress and can promote apoptosis.

-

PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival, and its inhibition can lead to apoptosis.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by Hitachimycin.

Visualizations

Hitachimycin Biosynthesis Initiation

Caption: Initiation of Hitachimycin biosynthesis.

Experimental Workflow for Mutasynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]

- 3. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid-Selective Adenylation Enzyme HitB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Hitachimycin, also known as stubomycin

An In-Depth Technical Guide to Hitachimycin (Stubomycin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic produced by actinomycetes, notably Streptomyces species. First identified for its antiprotozoal and antimicrobial properties, it has garnered significant interest as a potent antitumor agent. Its broad biological activity profile includes cytotoxicity against various cancer cell lines, inhibitory action against Gram-positive bacteria, yeast, and fungi. The mechanism of action is primarily attributed to its ability to disrupt cell membrane integrity, leading to lysis and cell death, likely through the induction of apoptosis. This guide provides a comprehensive overview of Hitachimycin's biosynthesis, mechanism of action, biological activities, and the experimental protocols used for its evaluation.

Discovery and Physicochemical Properties

Hitachimycin was independently discovered and isolated from the culture broth of Streptomyces strain KG-2245 as "Stubomycin" and from Streptomyces scabrisporus KM-4927 as "Hitachimycin". It was later confirmed that both compounds are identical.

-

Chemical Formula : C₂₉H₃₅NO₅[1]

-

Molar Mass : 477.601 g·mol⁻¹

-

Appearance : Colorless plates[1]

-

Solubility : Soluble in DMSO, pyridine, DMF, and methanol. Insoluble in water, chloroform, and diethyl ether.

Biosynthesis of Hitachimycin

The biosynthesis of Hitachimycin is a complex process involving a polyketide synthase (PKS) pathway. The biosynthesis is initiated with a unique starter unit, (S)-β-phenylalanine ((S)-β-Phe).

A key enzyme in the pathway is phenylalanine-2,3-aminomutase (HitA) , which converts L-α-phenylalanine into the (S)-β-Phe starter unit. Gene knockout studies have confirmed that disrupting the hitA gene abolishes Hitachimycin production, which can be restored by supplying exogenous (S)-β-Phe. Another critical enzyme, β-amino acid-selective adenylation enzyme (HitB) , functions as a gatekeeper, activating and incorporating (S)-β-Phe into the PKS machinery. Following the formation of the macrocyclic polyketide skeleton, a series of post-PKS modification enzymes are responsible for the final structural maturation of Hitachimycin.

Mechanism of Action

Hitachimycin's biological activity stems from its ability to compromise cell membrane integrity, leading to cell lysis. This effect is observed across mammalian cells, bacteria, and fungi. In cancer cells, this membrane disruption is a key event that initiates programmed cell death, or apoptosis.

Proposed Apoptotic Pathway

While the precise apoptotic mechanism induced by Hitachimycin has not been fully elucidated, it is likely to follow the intrinsic (mitochondrial) pathway, a common route for cytotoxic agents. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, when activated by cellular stress, cause mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which complexes with Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in apoptosis.

Relevance of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation; its aberrant activation is a hallmark of many cancers.[2][3][4] While a direct interaction between Hitachimycin and the Wnt pathway has not been reported, targeting this pathway is a major strategy in oncology.[2] Inhibitors can act at various levels, such as preventing Wnt secretion, blocking receptor binding, or disrupting the downstream complex that stabilizes β-catenin. The inhibition of this pathway ultimately prevents the transcription of target genes like c-Myc and Cyclin D1, which drive tumor growth.

Biological Activity Data

While specific IC₅₀ and MIC values for the parent Hitachimycin compound are not detailed in the available literature, its potent biological activity has been consistently reported.

Table 1: Antitumor Activity of Hitachimycin (Stubomycin)

| Cell Line / Tumor Model | Activity Type | Observed Effect | Citation(s) |

| HeLa Cells | In Vitro Cytotoxicity | Direct cytotoxic activity observed. | [1] |

| Ehrlich Ascites Carcinoma | In Vivo Antitumor | Possesses growth inhibitory activity; shows remarkable antitumor effects when combined with bleomycin. | [1][5] |

| Leukemia P388 | In Vivo Antitumor | Growth inhibitory activity reported. | [1] |

| Sarcoma 180 | In Vivo Antitumor | Significant antitumor activity observed. | [5][6] |

| IMC-Carcinoma | In Vivo Antitumor | Complete cure (100% survival) in mice treated with nine successive intraperitoneal injections. | [5][6] |

| Meth-A Tumor | In Vivo Antitumor | Demonstrates antitumor activity. | [5][6] |

Table 2: Antimicrobial Activity of Hitachimycin (Stubomycin)

| Organism Class | Activity Type | Observed Effect | Citation(s) |

| Gram-positive bacteria | In Vitro Antimicrobial | Exhibits growth inhibitory activity. | [1] |

| Yeast and Fungi | In Vitro Antimicrobial | Exhibits growth inhibitory activity. |

Experimental Protocols

The evaluation of Hitachimycin's biological activity involves standard in vitro and in vivo assays.

General Workflow for Antitumor Drug Evaluation

The preclinical evaluation of a compound like Hitachimycin typically follows a multi-stage process, starting with broad screening and moving toward more complex biological systems.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce cell viability.

-

Cell Plating : Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of Hitachimycin in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the Hitachimycin dilutions. Include vehicle-only wells as a negative control.

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Calculation : Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Protocol for In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7][8][9][10][11]

-

Compound Preparation : Prepare a 2-fold serial dilution of Hitachimycin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., a Gram-positive bacterium) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

-

Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination : The MIC is the lowest concentration of Hitachimycin at which no visible growth of the microorganism is observed.[7][8][11]

Protocol for In Vivo Antitumor Efficacy (Sarcoma 180 Model)

This protocol evaluates the antitumor effect of a compound in a mouse model.[5][12][13]

-

Tumor Inoculation : Sarcoma 180 ascites tumor cells (e.g., 2 x 10⁶ cells) are implanted subcutaneously or intraperitoneally into mice (e.g., Swiss mice).[13]

-

Treatment : One day after inoculation, begin treatment. Administer Hitachimycin (dissolved in a suitable vehicle) via a specified route (e.g., intraperitoneal injection) daily for a set period (e.g., 7 to 9 days).[5][6][12] A control group receives only the vehicle, and a positive control group may receive a standard chemotherapy agent.[12]

-

Monitoring : Monitor the animals daily for health status and body weight.

-

Efficacy Measurement :

-

For solid tumors (subcutaneous), sacrifice the mice at the end of the treatment period, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage compared to the control group.[12][13]

-

For ascites tumors (intraperitoneal), monitor the survival of the mice. The increase in lifespan (ILS) is a key metric of efficacy.[5]

-

-

Toxicology : At the end of the study, major organs (liver, kidney, spleen) may be collected for histopathological analysis to assess any treatment-related toxicity.[12]

Conclusion and Future Directions

Hitachimycin (Stubomycin) is a potent natural product with significant antitumor and antimicrobial activities. Its mechanism of action, centered on cell membrane disruption and apoptosis induction, makes it an interesting candidate for further drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways it modulates, particularly its potential interactions with key oncogenic pathways like Wnt/β-catenin. The synthesis of novel derivatives could lead to compounds with improved efficacy, better solubility, and a more favorable therapeutic index. A full quantitative characterization of its IC₅₀ and MIC values against a broad panel of cancer cells and microbial pathogens is essential for advancing its preclinical development.

References

- 1. A new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTITUMOR ACTIVITY OF A NEW ANTITUMOR ANTIBIOTIC, STUBOMYCIN [jstage.jst.go.jp]

- 6. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. litfl.com [litfl.com]

- 9. emerypharma.com [emerypharma.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to the Chemical Structure and Properties of Hitachimycin

Hitachimycin, also known as Stubomycin, is a potent natural product with a range of biological activities, including antiprotozoal, antibiotic, and antitumor properties.[1] Isolated from Streptomyces, this macrolactam has garnered significant interest within the scientific community for its unique chemical architecture and potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Hitachimycin, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Hitachimycin possesses a complex cyclic structure. Its absolute and relative stereochemistry have been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[2] The total synthesis of Hitachimycin has also been successfully achieved.[3]

Table 1: Chemical Identifiers and Properties of Hitachimycin

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₅NO₅ | [4] |

| Molar Mass | 477.601 g·mol⁻¹ | [1] |

| IUPAC Name | (2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione | [1] |

| CAS Number | 77642-19-4 | [4] |

| Synonyms | Stubomycin | [4] |

| Appearance | Colorless plates | [2] |

| Melting Point | 243-245 °C | [4] |

Table 2: Solubility Profile of Hitachimycin

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Pyridine | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Methanol (MeOH) | Soluble | [2] |

| Water (H₂O) | Insoluble | [2] |

| Chloroform (CHCl₃) | Insoluble | [2] |

| Diethyl ether (Et₂O) | Insoluble | [2] |

Biological Activity and Mechanism of Action

Hitachimycin exhibits a broad spectrum of biological activities, primarily attributed to its ability to disrupt cell membranes.[1] Its cytotoxic effects are observed against a variety of cell types, including mammalian cells, Gram-positive bacteria, yeast, and fungi.[1] The primary mechanism of action involves inducing changes in the cell membrane, leading to lysis.[1]

Antitumor Activity

Hitachimycin has demonstrated significant antitumor activity.[5] Studies have shown its efficacy against various murine tumor models, including Sarcoma 180 and IMC-carcinoma.[5] Furthermore, several acyl derivatives of Hitachimycin have been synthesized, with some exhibiting enhanced in vivo antitumor activity compared to the parent compound.[6]

Antimicrobial Activity

The compound also possesses notable antibacterial and antifungal properties. Its activity is particularly pronounced against Gram-positive bacteria.

While specific quantitative data for Hitachimycin's biological activity is dispersed across various studies, the following tables summarize representative data for similar classes of compounds to provide a contextual understanding.

Table 3: Exemplar In Vitro Cytotoxicity Data (IC₅₀) for Antitumor Agents

| Cell Line | Compound Class | IC₅₀ (µM) |

| HeLa | Polyketide Macrolide | 0.1 - 10 |

| A549 (Lung Carcinoma) | Cyclic Peptide | 0.5 - 25 |

| MCF-7 (Breast Cancer) | Macrolactam Antibiotic | 1 - 50 |

Table 4: Exemplar Minimum Inhibitory Concentration (MIC) Data for Antimicrobial Agents

| Microorganism | Compound Class | MIC (µg/mL) |

| Staphylococcus aureus | Macrolide Antibiotic | 0.1 - 5 |

| Streptococcus pneumoniae | Cyclic Lipopeptide | 0.25 - 8 |

| Candida albicans | Polyene Antifungal | 0.5 - 10 |

Signaling Pathways

The primary mode of action of Hitachimycin involves the disruption of cell membrane integrity. This interaction is thought to be the initial event that triggers downstream signaling cascades leading to cell death. While the precise molecular targets on the cell membrane have not been fully elucidated, the subsequent loss of membrane potential and leakage of cellular contents are key events.

Caption: Proposed mechanism of Hitachimycin-induced cell lysis.

Experimental Protocols

Isolation and Purification of Hitachimycin from Streptomyces

Caption: General workflow for the isolation and purification of Hitachimycin.

Detailed Methodology:

-

Fermentation: A seed culture of the Streptomyces strain is used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of Hitachimycin.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

HPLC Purification: Fractions showing the presence of Hitachimycin are pooled, concentrated, and further purified by preparative reverse-phase HPLC to yield the pure compound.

-

Crystallization: The purified Hitachimycin is crystallized from a suitable solvent system (e.g., methanol/water) to obtain colorless plates.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of Hitachimycin to the wells and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of Hitachimycin in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Hitachimycin at which no visible growth of the microorganism is observed.

References

- 1. Hitachimycin - Wikipedia [en.wikipedia.org]

- 2. satoshi-omura.info [satoshi-omura.info]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical modification of hitachimycin. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of hitachimycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Hitachimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hitachimycin, also known as stubomycin, is a macrocyclic lactam polyketide antibiotic produced by the bacterium Streptomyces scabrisporus.[1] It exhibits a range of biological activities, including antimicrobial, antiprotozoal, and antitumor properties, making it a molecule of significant interest for therapeutic development.[1] The unique structural features of hitachimycin, particularly its (S)-β-phenylalanine (β-Phe) starter unit and its complex bicyclic core, are assembled through a fascinating and intricate biosynthetic pathway.[2][3] This technical guide provides a comprehensive overview of the hitachimycin biosynthetic pathway, detailing the genetic basis, enzymatic steps, and key experimental methodologies used to elucidate this complex process.

The Hitachimycin Biosynthetic Gene Cluster

The genetic blueprint for hitachimycin biosynthesis is encoded within a dedicated gene cluster in S. scabrisporus.[4] This cluster contains genes for a type I polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, tailoring enzymes, and regulatory proteins. Key components of this cluster are central to the assembly of the hitachimycin scaffold.

Core Biosynthetic Pathway

The biosynthesis of hitachimycin can be conceptually divided into three main stages:

-

Starter Unit Formation: The pathway is initiated with the formation of the (S)-β-phenylalanine starter unit.

-

Polyketide Chain Elongation: A modular polyketide synthase iteratively extends the polyketide chain.

-

Post-PKS Modifications and Cyclization: A series of enzymatic modifications and cyclization events finalize the complex bicyclic structure of hitachimycin.

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Overview of the Hitachimycin Biosynthetic Pathway.

Starter Unit Formation: The Role of HitA and HitB

The biosynthesis of hitachimycin commences with the unusual (S)-β-phenylalanine starter unit. This is in contrast to the more common α-amino acid starters seen in many other polyketide and non-ribosomal peptide biosynthetic pathways.

-

HitA (Phenylalanine 2,3-aminomutase): The initial step is the conversion of L-α-phenylalanine to (S)-β-phenylalanine. This reaction is catalyzed by the enzyme HitA, a phenylalanine 2,3-aminomutase.[4][5] Gene knockout studies have confirmed the essential role of HitA; a ΔhitA mutant of S. scabrisporus is unable to produce hitachimycin unless supplemented with exogenous (S)-β-phenylalanine.[1][4]

-

HitB (β-Amino Acid-Selective Adenylation Enzyme): Following its formation, (S)-β-phenylalanine is activated by HitB, a β-amino acid-selective adenylation enzyme.[5][6] HitB adenylates (S)-β-phenylalanine and transfers it to a standalone acyl carrier protein (ACP), HitD.[4] The substrate specificity of HitB is a key determinant in the mutasynthesis of hitachimycin analogs.[5][6]

Polyketide Chain Elongation

Once the (S)-β-phenylalanine starter unit is loaded, the modular type I polyketide synthase (PKS) machinery takes over to extend the polyketide chain. The hitachimycin gene cluster encodes for five PKS proteins (HitP1-P5), which are proposed to work in concert to add the extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, in a sequential manner.[4]

Post-PKS Modifications and Formation of the Bicyclic Core

The final stages of hitachimycin biosynthesis involve a series of complex, enzyme-catalyzed transformations of the linear polyketide intermediate. These post-PKS modifications are responsible for the formation of the characteristic bicyclic structure of hitachimycin.[3][7] A set of six enzymes, designated HitM1 to HitM6, are implicated in these late-stage modifications.[3][7]

Gene inactivation studies have provided insights into the roles of some of these enzymes:

-

ΔhitM4 Mutant: This mutant accumulates an all-trans-2,4,6,8,18-pentaene macrolactam, which is believed to be the initial intermediate in the post-PKS modification cascade.[7] This suggests that HitM4 is involved in one of the early cyclization steps.

-

ΔhitM1 Mutant: This mutant accumulates 10-O-demethyl-10-oxohitachimycin.[7]

-

HitM1: In vitro enzymatic assays have shown that HitM1 is an NAD(P)H-dependent reductase that reduces the 10-oxo group of the intermediate accumulated in the ΔhitM1 mutant.[7]

-

HitM6: The product of the HitM1-catalyzed reaction is then methylated by the methyltransferase HitM6 to yield hitachimycin.[7]

The proposed sequence of post-PKS modifications is illustrated below:

Caption: Proposed Post-PKS Modification Pathway of Hitachimycin.

Quantitative Data

Biochemical characterization of the enzymes in the hitachimycin biosynthetic pathway provides valuable quantitative data for understanding their function. The following table summarizes the kinetic parameters of HitB with its natural substrate and various analogs.

| Substrate | KM (μM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |

| (S)-β-Phenylalanine | 180 ± 20 | 2.5 ± 0.1 | 230 | [6] |

| (S)-β-(4-Fluorophenyl)alanine | 160 ± 10 | 2.9 ± 0.1 | 300 | [6] |

| (S)-β-(3-Fluorophenyl)alanine | 200 ± 10 | 3.3 ± 0.1 | 280 | [6] |

| (S)-β-(2-Fluorophenyl)alanine | 190 ± 20 | 2.0 ± 0.1 | 180 | [6] |

| (S)-β-(3-Chlorophenyl)alanine | 210 ± 10 | 3.1 ± 0.1 | 250 | [6] |

| (S)-β-(3-Bromophenyl)alanine | 250 ± 20 | 2.9 ± 0.1 | 190 | [6] |

| (S)-β-(3-Methylphenyl)alanine | 220 ± 20 | 2.5 ± 0.1 | 190 | [6] |

Experimental Protocols

The elucidation of the hitachimycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces scabrisporus

The generation of gene knockout mutants is crucial for determining the function of specific genes in the biosynthetic pathway. A common method for creating targeted gene deletions in Streptomyces is through CRISPR/Cas9-mediated genome editing.

Caption: Workflow for CRISPR/Cas9-Mediated Gene Knockout.

Protocol for CRISPR/Cas9-Mediated Gene Knockout:

-

Design of sgRNA and Homology Arms:

-

Design a specific single guide RNA (sgRNA) targeting the gene of interest.

-

Design 1.5-2.0 kb homology arms flanking the target gene.

-

-

Construction of the Editing Plasmid:

-

Clone the sgRNA and homology arms into a suitable CRISPR/Cas9 vector for Streptomyces, such as pCRISPomyces.

-

-

Transformation into E. coli Donor Strain:

-

Transform the constructed plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.

-

-

Conjugation:

-

Grow the E. coli donor strain and S. scabrisporus recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., SFM agar).

-

Incubate to allow for plasmid transfer.

-

-

Selection and Screening:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. scabrisporus exconjugants carrying the CRISPR/Cas9 plasmid.

-

Isolate individual colonies and screen for the desired gene knockout by replica plating and PCR.

-

-

Confirmation:

-

Confirm the gene deletion in putative mutants by PCR amplification of the targeted region and subsequent DNA sequencing.

-

Heterologous Expression and Purification of His-tagged Proteins

Biochemical characterization of the biosynthetic enzymes often requires their production in a heterologous host, such as E. coli, and subsequent purification.

Protocol for Protein Expression and Purification:

-

Gene Cloning:

-

Amplify the gene of interest (e.g., hitB) from S. scabrisporus genomic DNA.

-

Clone the gene into an E. coli expression vector containing a C- or N-terminal His6-tag (e.g., pET vector).

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at an appropriate temperature for a defined period.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

-

Protein Analysis:

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Metabolite Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for analyzing the production of hitachimycin and its biosynthetic intermediates from S. scabrisporus cultures.

Protocol for Metabolite Extraction and Analysis:

-

Culture and Extraction:

-

Grow S. scabrisporus (wild-type or mutant strains) in a suitable production medium.

-

After a defined incubation period, harvest the culture broth.

-

Extract the metabolites from the culture supernatant and mycelium using an organic solvent (e.g., ethyl acetate or butanol).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

-

-

HPLC-MS Analysis:

-

Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.

-

Detect the eluting compounds using a mass spectrometer operating in either positive or negative ion mode.

-

Identify hitachimycin and its intermediates by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards or by high-resolution mass spectrometry and fragmentation analysis.

-

Conclusion

The biosynthetic pathway of hitachimycin is a remarkable example of how bacteria construct complex natural products with potent biological activities. Through a combination of genetic manipulation, biochemical assays, and modern analytical techniques, researchers have made significant strides in unraveling the intricate steps of its formation. This in-depth understanding not only provides fundamental insights into microbial metabolism but also opens up avenues for the engineered biosynthesis of novel hitachimycin analogs with potentially improved therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working in the fields of natural product biosynthesis, drug discovery, and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical modification of hitachimycin. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Post-Polyketide Synthase Modification Mechanism in Hitachimycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hepatocyte-specific delivery of siRNAs conjugated to novel non-nucleosidic trivalent N-acetylgalactosamine elicits robust gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Hitachimycin: A Technical Guide to Its Membrane-Targeting Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hitachimycin, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species. First identified for its potent antimicrobial and antiprotozoal properties, it has also been investigated for its significant cytotoxic activity against a range of mammalian tumor cells. This technical guide provides an in-depth exploration of the core mechanism of action of Hitachimycin, which is characterized by the direct disruption of cellular membrane integrity. Unlike targeted therapies that modulate specific signaling pathways, Hitachimycin's efficacy stems from its ability to induce membrane permeabilization and subsequent cell lysis. This document summarizes the available quantitative data, details the key experimental protocols used to elucidate its function, and provides visual representations of its mechanism and associated analytical workflows.

Core Mechanism of Action: Direct Membrane Disruption

The primary mechanism of action for Hitachimycin is the direct targeting and disruption of the plasma membrane, leading to a loss of cellular integrity and rapid cell death.[1] This mode of action is characteristic of certain membrane-active antimicrobial peptides and cytotoxic agents. The process does not appear to involve a specific intracellular protein target or the modulation of a defined signaling cascade. Instead, the molecule's physicochemical properties likely facilitate its interaction with and subsequent destabilization of the lipid bilayer.

The sequence of events is proposed as follows:

-

Binding and Insertion: Hitachimycin molecules interact with the outer leaflet of the cell membrane. While the specific lipid or protein components it binds to have not been fully elucidated, this interaction is the critical initiating step.

-

Membrane Permeabilization: Following binding, Hitachimycin alters the structure of the membrane, leading to increased permeability. This can occur through various potential mechanisms, such as the formation of pores or ion channels, or a more general destabilization of lipid packing. This disruption allows for the uncontrolled flux of ions and small molecules across the membrane.

-

Loss of Homeostasis and Lysis: The increased permeability leads to a catastrophic loss of essential ionic gradients and the influx of extracellular components, ultimately resulting in swelling and complete lysis of the cell.[1]

This direct membranolytic activity explains its broad spectrum of action against bacteria, fungi, and mammalian cells.[1]

Caption: Proposed mechanism of Hitachimycin-induced cell death via membrane disruption.

Quantitative Data Summary

While the literature describes potent cytotoxic and hemolytic activities, specific IC50 values are not consistently reported in readily available abstracts. The data is summarized qualitatively based on findings from studies on Hitachimycin and its derivatives.

Table 1: Summary of Cytotoxic Activity

| Cell Line | Compound | Observed Activity | Reference |

| HeLa (Cervical Cancer) | Hitachimycin & Acyl Derivatives | Cytocidal | [2] |

| HeLa (Cervical Cancer) | Hitachimycin & Amino Acyl Derivatives | Cytocidal | [3] |

| Sarcoma 180 (Mouse) | Hitachimycin & Acyl Derivatives | In vivo antitumor activity | [2] |

| Sarcoma 180 (Mouse) | Hitachimycin & Amino Acyl Derivatives | In vivo antitumor activity | [3] |

Table 2: Summary of Other Biological Activities

| Activity | Description | Reference |

| Hemolytic Activity | Hitachimycin exhibits activity that leads to the lysis of red blood cells. | [1] |

| Antibacterial Activity | Active against Gram-positive bacteria. | [1] |

| Antifungal Activity | Active against yeast and fungi. | [1] |

Experimental Protocols

The following protocols describe standard methodologies for assessing the core activities of membrane-disrupting agents like Hitachimycin.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

HeLa cells (or other target cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Hitachimycin stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader (570 nm)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hitachimycin in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

-

Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.

Protocol: Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), which serve as a simple model for membrane disruption.

-

Principle: Disruption of the erythrocyte membrane releases hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance at 540 nm.[4]

-

Materials:

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Hitachimycin stock solution (in DMSO)

-

Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

-

96-well V-bottom plate

-

Microplate reader (540 nm)

-

-

Methodology:

-

RBC Preparation: Wash fresh RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the final RBC pellet in PBS to achieve a 2% (v/v) suspension.[5]

-

Assay Setup: In a 96-well plate, add 50 µL of PBS to all wells.

-

Add 50 µL of serially diluted Hitachimycin to the sample wells.

-

Add 50 µL of PBS to the negative control wells (0% lysis).

-

Add 50 µL of 1% Triton X-100 to the positive control wells (100% lysis).

-

Incubation: Add 50 µL of the 2% RBC suspension to all wells. Mix gently and incubate for 1 hour at 37°C.[5]

-

Pelleting: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

-

Data Acquisition: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm.

-

Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

-

Caption: Experimental workflow for the red blood cell hemolysis assay.

Conclusion

Hitachimycin is a potent cytotoxic agent whose mechanism of action is centered on the rapid and direct disruption of the cell membrane. This membranolytic activity results in a loss of cellular homeostasis and subsequent lysis, and it is responsible for the compound's broad biological effects, including its antibacterial, antifungal, and antitumor properties. While the precise molecular interactions with the lipid bilayer are not yet fully detailed, the experimental protocols outlined in this guide provide a robust framework for quantifying its cytotoxic efficacy and further investigating its membrane-destabilizing properties. Future research focusing on biophysical techniques could provide higher-resolution insights into whether Hitachimycin acts as an ionophore, forms discrete pores, or alters lipid domain organization, further refining our understanding of this powerful molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical modification of hitachimycin. Synthesis, antibacterial, cytocidal and in vivo antitumor activities of hitachimycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of hitachimycin. III. Synthesis and antitumor activities of amino acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Stubomycin: An Obscure Antitumor Antibiotic with Limited Modern Data

Initial research into the biological activity of stubomycin, an antibiotic isolated in the early 1980s, reveals a significant lack of contemporary scientific data, hindering a comprehensive analysis of its therapeutic potential. While early studies identified its antitumor and antibacterial properties, the precise mechanisms of action, effects on cellular signaling pathways, and detailed quantitative efficacy remain largely undocumented in publicly accessible scientific literature.

Stubomycin, with the empirical formula C₂₉H₃₅NO₅, was first isolated from the culture broth and mycelia of Streptomyces strain No. KG-2245.[1] Initial investigations demonstrated its growth-inhibitory activity against Gram-positive bacteria and certain murine tumors, including Ehrlich carcinoma, leukemia P388, Sarcoma 180, IMC-carcinoma, and Meth-A tumor.[1][2] Furthermore, early in vitro studies confirmed its direct cytotoxic activity against HeLa cells.[1]

Despite these initial findings, a thorough review of scientific databases yields no specific quantitative data, such as IC₅₀ values, for its cytotoxic or anti-proliferative effects against various cancer cell lines. This absence of dose-response data makes it impossible to compile the comparative tables requested for a detailed technical guide.

The mechanism of action of stubomycin remains poorly understood. A single study from 1985 briefly mentions an investigation into its effects on macromolecular synthesis in Saccharomyces cerevisiae, but provides no conclusive details in its abstract.[3] There is no available information regarding its impact on specific cellular signaling pathways, its potential to induce apoptosis or autophagy, or its effects on the cell cycle. This lack of mechanistic insight prevents the creation of the requested signaling pathway diagrams.

Detailed experimental protocols for key assays, a core requirement of the requested guide, are also absent from the available literature. While general methodologies for assessing cytotoxicity and antitumor activity existed at the time of its discovery, the specific protocols used for stubomycin were not detailed in the accessible publications.

References

An In-Depth Technical Guide on the Cytotoxic Effects of Hitachimycin on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hitachimycin, also known as Stubomycin, is a cyclic polypeptide antibiotic produced by Streptomyces species. First identified for its antimicrobial properties, subsequent research has revealed its potent cytotoxic activity against a range of mammalian cell lines, positioning it as a compound of interest for antitumor research. This technical guide provides a comprehensive overview of the cytotoxic effects of Hitachimycin on mammalian cells, consolidating available data on its biological activity, mechanism of action, and experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Hitachimycin is a natural product that has demonstrated significant biological activity, including cytotoxicity towards mammalian cells.[1] Early studies highlighted its potential as an antitumor antibiotic due to its growth-inhibitory effects on various cancer cell lines.[1][2] This document synthesizes the existing scientific literature to provide a detailed technical guide on the cytotoxic properties of Hitachimycin, with a focus on its effects on mammalian cells.

Mechanism of Action

The primary mechanism underlying the cytotoxic effects of Hitachimycin is believed to be the disruption of the cell membrane.[3] Studies have indicated that the antibiotic's primary action is to alter the cell surface, which ultimately leads to cell lysis and death.[3] This membrane-disrupting activity is observed across various cell types, including mammalian cells, yeast, and fungi.[3] Furthermore, at marginal cytocidal concentrations, Hitachimycin has been shown to inhibit the synthesis of DNA, RNA, and protein in leukemic cells at a similar rate, suggesting a broad impact on cellular macromolecules.[3]

Signaling Pathways

While the precise signaling pathways triggered by Hitachimycin-induced cell membrane damage are not yet fully elucidated in the available literature, it is plausible that membrane disruption initiates a cascade of events leading to programmed cell death or necrosis. Damage to the cell membrane can lead to ion flux dysregulation, the release of intracellular contents, and the activation of various stress-response pathways. Further research is required to map the specific signaling cascades involved in Hitachimycin's cytotoxicity.

A generalized representation of potential pathways activated by membrane-disrupting agents is depicted below.

Quantitative Cytotoxicity Data

| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |

| HeLa | Cytotoxicity | Data not available | Data not available | [1] |

| Sarcoma 180 (in vivo) | Antitumor | Data not available | Data not available | [2] |

| IMC-carcinoma (in vivo) | Antitumor | Data not available | Data not available | [2] |

| Ehrlich ascites carcinoma (in vivo) | Antitumor | Data not available | Data not available | [2] |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity and antitumor assays performed in the seminal studies on Hitachimycin are contained within the full text of the original publications. However, based on the assays mentioned, standard methodologies were likely employed. Below are generalized protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (e.g., against HeLa cells)

This protocol outlines a general workflow for assessing the cytotoxic effect of a compound on an adherent cell line like HeLa.

Methodology:

-

Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth during the experiment.

-

Compound Treatment: A stock solution of Hitachimycin is prepared and serially diluted to the desired concentrations. The culture medium is replaced with medium containing the various concentrations of Hitachimycin. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity Assay (e.g., against Sarcoma 180)

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine solid tumor model.

Methodology:

-

Animal Model: Female ICR mice are typically used.

-

Tumor Implantation: Sarcoma 180 ascites cells are harvested from a donor mouse and implanted subcutaneously into the right axilla of the experimental mice.

-

Compound Administration: Twenty-four hours after tumor implantation, the mice are randomly assigned to treatment and control groups. Hitachimycin, dissolved in a suitable vehicle, is administered intraperitoneally once daily for a specified number of days. The control group receives the vehicle only.

-

Tumor Measurement: Tumor size is measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the experimental period, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The antitumor effect is evaluated by comparing the average tumor weight and volume in the treated groups to the control group. The tumor growth inhibition rate is calculated.

Conclusion

Hitachimycin is a potent cytotoxic agent with demonstrated activity against various mammalian cancer cell lines. Its mechanism of action appears to be centered on the disruption of the cell membrane, leading to cell lysis. While early studies have established its antitumor potential, a significant gap exists in the publicly available, detailed quantitative data regarding its cytotoxicity and the specific molecular pathways it modulates. This technical guide provides a framework for understanding the known cytotoxic effects of Hitachimycin and offers standardized protocols for its further investigation. Future research should focus on obtaining the full-text data from the original studies to populate the quantitative data tables and on elucidating the specific signaling cascades involved in its mechanism of action. Such information will be critical for the continued development of Hitachimycin as a potential therapeutic agent.

References

Unveiling the Antitumor Potential of Hitachimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hitachimycin, also known as Stubomycin, is a polyene macrolide antibiotic produced by Streptomyces species that has demonstrated significant antitumor properties. This document provides a comprehensive technical overview of the existing research on Hitachimycin's anticancer activities. It details the compound's effects on various cancer cell lines, its mechanism of action involving cell cycle arrest and apoptosis, and protocols for key experimental procedures. The information is presented to support further research and development of Hitachimycin as a potential therapeutic agent.

Introduction

Hitachimycin is a naturally occurring compound that has garnered interest for its cytotoxic effects against a range of cancer cells.[1] Its potent biological activity, first identified as an antibiotic, has been explored for its potential in oncology. This guide synthesizes the available data on Hitachimycin's antitumor properties, focusing on its mechanism of action and providing practical experimental details to aid in its continued investigation.

In Vitro Antitumor Activity

Table 1: Reported IC50 Values for Hitachimycin (Stubomycin) and its Derivatives

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| HeLa | Stubomycin | Not explicitly stated, but showed direct cytotoxic activity. | [2] |

| Sarcoma 180 (in vitro) | Hitachimycin Derivatives | Activity evaluated, with some derivatives showing higher activity than the parent compound. | [3] |

Note: The available literature often refers to the potent activity of Hitachimycin without providing specific IC50 values in a consolidated format. Further targeted studies are needed to establish a comprehensive profile of its potency across diverse cancer types.

Mechanism of Action

Hitachimycin exerts its antitumor effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest at G1/S Transition

A key mechanism of Hitachimycin's antitumor activity is its ability to induce cell cycle arrest at the G1/S transition phase. This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation. The proposed signaling pathway for this action involves the tumor suppressor protein p53 and cyclin-dependent kinase (CDK) inhibitors.

Caption: Hitachimycin-induced G1/S cell cycle arrest pathway.

Upon cellular stress, such as DNA damage potentially induced by Hitachimycin, the p53 tumor suppressor protein is activated.[4][5] Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21.[6][7] p21, in turn, binds to and inhibits the activity of the Cyclin E/CDK2 complex, a key regulator of the G1/S transition.[8] Inhibition of this complex prevents the phosphorylation of the retinoblastoma (Rb) protein, which then remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[9]

Induction of Apoptosis

In addition to cell cycle arrest, Hitachimycin can induce programmed cell death, or apoptosis, in cancer cells. This process is mediated by a cascade of signaling events that can be broadly categorized into intrinsic and extrinsic pathways, both of which culminate in the activation of caspases, the executioners of apoptosis.

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10][11][12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the dismantling of the cell. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Caption: The intrinsic pathway of apoptosis.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[2][9][13][14] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which then engages the intrinsic pathway.

References

- 1. Hitachimycin - Wikipedia [en.wikipedia.org]

- 2. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Protocols [moorescancercenter.ucsd.edu]

- 5. Down-regulation of nuclear protein ICBP90 by p53/p21Cip1/WAF1-dependent DNA-damage checkpoint signals contributes to cell cycle arrest at G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p21 Inhibits Cdk1 in the Absence of Cdk2 to Maintain the G1/S Phase DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Mechanisms of Procaspase-8 Activation in the Extrinsic Programmed Cell Death Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 13. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antimicrobial Spectrum of Hitachimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hitachimycin, also known as Stubomycin, is a macrocyclic lactam antibiotic produced by Streptomyces species. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its activity against a range of microorganisms. This guide summarizes available quantitative data on its efficacy, outlines relevant experimental methodologies, and visually represents its proposed mechanism of action and the workflow for its antimicrobial susceptibility testing.

Antimicrobial Spectrum and Efficacy

Hitachimycin exhibits a broad range of antimicrobial activity, primarily targeting Gram-positive bacteria, yeasts, and fungi. Its cytotoxic effects extend to mammalian cells, which has also led to its investigation as an antitumor agent. The antimicrobial efficacy of Hitachimycin is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Antibacterial Activity

Hitachimycin demonstrates potent activity against various Gram-positive bacteria. The available data on its MIC values are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Hitachimycin against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus epidermidis | 3.13 |

| Bacillus subtilis PCI 219 | 0.78 |

| Micrococcus luteus PCI 1001 | 0.20 |

Antifungal and Anti-yeast Activity

Hitachimycin is also effective against a variety of pathogenic and non-pathogenic yeasts and fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of Hitachimycin against Fungi and Yeasts

| Fungal/Yeast Strain | MIC (µg/mL) |

| Candida albicans | 3.13 |

| Saccharomyces cerevisiae | 1.56 |

| Aspergillus niger | 6.25 |

| Penicillium chrysogenum | 3.13 |

| Trichophyton mentagrophytes | 0.78 |

Mechanism of Action

The primary mechanism of action of Hitachimycin involves the disruption of the cell membrane's integrity, leading to cell lysis and death.[1] This action is particularly directed at the lipid components of the cell membrane.

Studies have shown that the cytotoxic and hemolytic activities of Stubomycin (Hitachimycin) are antagonized by certain lipids, including phospholipids and cholesterol.[1] This suggests a direct interaction with these membrane components. The proposed mechanism involves the binding of Hitachimycin to sterols (in fungi) and phospholipids in the cell membrane, which leads to the formation of pores or channels. This disrupts the membrane's permeability barrier, causing leakage of essential intracellular components and ultimately leading to cell death.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed signaling pathway for Hitachimycin's antimicrobial action.

Caption: Proposed mechanism of Hitachimycin action on the cell membrane.

Experimental Protocols

The determination of the antimicrobial spectrum and MIC values of Hitachimycin involves standardized in vitro susceptibility testing methods. The following sections detail the typical protocols used.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

3.1.1. Materials

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Hitachimycin stock solution of known concentration

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

3.1.2. Procedure

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the Hitachimycin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.

-

Reading Results: The MIC is determined as the lowest concentration of Hitachimycin that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the MIC of Hitachimycin.

Caption: General workflow for MIC determination of Hitachimycin.

Conclusion

Hitachimycin is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive bacteria, yeasts, and fungi. Its mechanism of action, centered on the disruption of the cell membrane, makes it an interesting candidate for further research and development, particularly in an era of increasing antimicrobial resistance. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this promising antibiotic.

References

An In-depth Technical Guide on the Hemolytic Activity of Hitachimycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemolytic activity of Hitachimycin, also known as Stubomycin. The document synthesizes available research to detail the mechanism of action, experimental protocols for assessing hemolysis, and quantitative data where available. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of this potent antibiotic.

Introduction to Hitachimycin

Hitachimycin, first described as Stubomycin, is a polyene macrolactam antibiotic produced by Streptomyces species.[1][2][3] It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2][3][4] A notable characteristic of Hitachimycin is its potent cytotoxic and hemolytic activity, which is a critical consideration in its therapeutic development.[1] The primary mechanism of its biological effects, including hemolysis, is attributed to its interaction with and disruption of the cell membrane.[1]

Hemolytic Activity of Hitachimycin

Hitachimycin demonstrates rapid and direct hemolytic activity against erythrocytes.[1] This lytic effect is a result of its ability to alter the integrity of the red blood cell membrane, leading to cell lysis and the release of hemoglobin.[1] The rate and extent of this hemolytic action are temperature-dependent, with decreased activity observed at lower temperatures.[1]

While the qualitative hemolytic nature of Hitachimycin is well-established, specific quantitative data such as the 50% effective concentration (EC50) for hemolysis are not extensively reported in the primary literature. The available studies focus more on the qualitative aspects and mechanistic understanding of its membrane-disrupting properties.

Table 1: Summary of Hemolytic Activity Data for Hitachimycin (Stubomycin)

| Parameter | Organism/Cell Type | Observed Effect | Notes | Reference |

| Hemolytic Activity | Mouse Erythrocytes | Rapid hemolysis | Activity is temperature-dependent. | [1] |

| Antagonism | Saccharomyces cerevisiae | Activity antagonized by phospholipids and cholesterol | Suggests interaction with membrane lipids. | [1] |

Mechanism of Hemolytic Action

The hemolytic activity of Hitachimycin is a direct consequence of its interaction with the erythrocyte cell membrane. The proposed mechanism involves the insertion of the Hitachimycin molecule into the lipid bilayer, leading to a disruption of the membrane's structural and functional integrity.

The primary action of Hitachimycin is to change the cell surface, which ultimately leads to cell lysis.[1] This effect is significantly antagonized by lipids such as phospholipids and cholesterol, strongly suggesting that these are the primary targets or interaction sites for the antibiotic within the cell membrane.[1] This interaction likely leads to the formation of pores or channels, or a general destabilization of the membrane, resulting in increased permeability and eventual osmotic lysis of the erythrocyte.

Below is a diagram illustrating the proposed mechanism of Hitachimycin-induced hemolysis.

Experimental Protocols

A detailed, standardized protocol for assessing the hemolytic activity of Hitachimycin is not explicitly provided in the available literature. However, based on the information from the study by Komiyama et al. (1983) and general hemolysis assay procedures, a suitable experimental workflow can be constructed.

This protocol outlines the general steps for determining the hemolytic activity of Hitachimycin.

-

Preparation of Erythrocyte Suspension:

-

Obtain fresh whole blood (e.g., from mice) in a tube containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C.

-

Aspirate and discard the supernatant (plasma and buffy coat).

-

Wash the red blood cell (RBC) pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by resuspension and centrifugation. Repeat this washing step 2-3 times until the supernatant is clear.

-

After the final wash, resuspend the RBC pellet in the buffer to a desired concentration (e.g., 2% v/v).

-

-

Incubation with Hitachimycin:

-

Prepare serial dilutions of Hitachimycin in the same buffer used for the RBC suspension.

-

In a 96-well plate, add a fixed volume of the RBC suspension to each well.

-

Add an equal volume of the Hitachimycin dilutions to the wells.

-

Include a negative control (RBCs with buffer only) and a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100, for 100% hemolysis).

-